![molecular formula C7H6ClN3 B8251091 6-Chloro-8-methylimidazo[1,2-b]pyridazine](/img/structure/B8251091.png)
6-Chloro-8-methylimidazo[1,2-b]pyridazine
Overview
Description
6-Chloro-8-methylimidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]-pyridazine was achieved, providing a methodology for synthesizing various substituted imidazo[1,2-b]pyridazines (Akkaoui et al., 2010).
- Characterization Studies : Studies on the crystal structure characterization, density functional theory calculations, and Hirshfeld surface analysis of triazole pyridazine derivatives were performed, contributing to a deeper understanding of the compound's properties (Sallam et al., 2021).
Antiviral and Pharmaceutical Applications
- Antiviral Activities : Compounds including 6-chloro-8-methylimidazo[1,2-b]pyridazine demonstrated potent inhibitory effects on the replication of human cytomegalovirus and varicella-zoster virus (Galtier et al., 2003).
- Potential for Antifilarial Evaluation : Imidazo[1,2-b]pyridazines, a category including 6-chloro-8-methylimidazo[1,2-b]pyridazine, were synthesized for potential antifilarial applications, though they did not exhibit significant antifilarial activity (Mourad et al., 1992).
Central Nervous System Activity
- CNS Activity Investigations : Various imidazo[1,2-b]pyridazines, including those with 6-chloro-8-methyl configurations, were synthesized and tested for their ability to displace [3H]diazepam from rat brain plasma membranes. These studies contribute to understanding the CNS activity of these compounds (Barlin et al., 1994).
properties
IUPAC Name |
6-chloro-8-methylimidazo[1,2-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-6(8)10-11-3-2-9-7(5)11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCJTUFIQAVKHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN2C1=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-8-methylimidazo[1,2-b]pyridazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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